- Preparation and purification of N-substituted maleimide, Japan, , ,
Cas no 930-88-1 (N-Methylmaleimide)

N-Methylmaleimide structure
اسم المنتج:N-Methylmaleimide
N-Methylmaleimide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Methyl-1H-pyrrole-2,5-dione
- N-Methylmaleimide
- 1-methylpyrrole-2,5-dione
- N-Methylmaleinimide
- Maleimide, N-methyl-
- 1H-Pyrrole-2,5-dione, 1-methyl-
- N-methyl maleimide
- 1-methyl-pyrrole-2,5-dione
- P0TFZ8R21Y
- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- SEEYREPSKCQBBF-UHFFFAOYSA-N
- N-methymaleimide
- N-Methylomaleimide
- WLN: T5VNVJ B1
- 1-methylazoline-2,5-dione
- Maleimide-Related Compound
- 1-Methyl-1H-pyrrole-2,5-dione (ACI)
- Maleimide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl maleic imide
- N-Methylpyrrole-2,5-dione
- NSC 57594
- NSC57594
- PD135234
- EINECS 213-226-1
- BDBM7803
- DB-057367
- MFCD00005508
- NSC-57594
- STK055426
- Q15720563
- CHEMBL225037
- DS-15966
- DTXSID30239240
- F14903
- CS-0070301
- N-Methylmaleimide, 97%
- Z203053858
- BRN 0108550
- 5-21-10-00005 (Beilstein Handbook Reference)
- SCHEMBL36966
- 930-88-1
- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
- 1-Methyl-1H-pyrrole-2,5-dione #
- F3188-0045
- 1H-Pyrrole-2, 1-methyl-
- EN300-25331
- SEEYREPSKCQBBF-UHFFFAOYSA-
- NS00039522
- UNII-P0TFZ8R21Y
- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- AKOS001276499
- M0807
- methyl-1h-pyrrole-2,5-dione
- SY049546
- HMS1659H21
- AI3-22153
-
- MDL: MFCD00005508
- نواة داخلي: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- مفتاح Inchi: SEEYREPSKCQBBF-UHFFFAOYSA-N
- ابتسامات: O=C1N(C)C(=O)C=C1
- برن: 0108550
حساب السمة
- نوعية دقيقة: 111.03200
- النظائر كتلة واحدة: 111.032028402g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 8
- تدوير ملزمة العد: 0
- تعقيدات: 153
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 37.4
- إكسلوغ 3: -0.5
- تهمة السطحية: 0
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.3113 (rough estimate)
- نقطة انصهار: 94-96 °C (lit.)
- نقطة الغليان: 208.19°C (rough estimate)
- انكسار: 1.4260 (estimate)
- معامل توزيع المياه: Slightly soluble in water.
- بسا: 37.38000
- لوغب: -0.52090
- حساسية: Sensitive to humidity
- الذوبان: Not determined
N-Methylmaleimide أمن المعلومات
-
رمزي:
- حث:dangerous
- إشارة عشوائية:Danger
- وصف الخطر: H302-H314-H317
- تحذير: P280-P305 + P351 + P338-P310
- رقم نقل البضائع الخطرة:UN 1759 8/PG 2
- WGK ألمانيا:3
- رمز الفئة الخطرة: 22-34-43
- تعليمات السلامة: S26-S36/37/39-S45
- فوكا و رمز:10-21
- رتكس:ON5600000
-
تحديد البضائع الخطرة:
- مصطلح خطر:R20/21; R25; R34; R43
- مجموعة التعبئة:III
- ظروف التخزين:Inert atmosphere,2-8°C
- مستوى الخطر:8
- فترة الضمان:6.1
- فئة التعبئة والتغليف:II
N-Methylmaleimide بيانات الجمارك
- رمز النظام المنسق:2925190090
- بيانات الجمارك:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Methylmaleimide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25331-0.05g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-25331-2.5g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 2.5g |
$25.0 | 2024-06-19 | |
Enamine | EN300-25331-25.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 25.0g |
$171.0 | 2024-06-19 | |
Enamine | EN300-25331-100.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 100.0g |
$362.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-25g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 25g |
¥595.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-100g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 100g |
¥1390.0 | 2022-06-10 | |
TRC | M316800-25000mg |
N-Methylmaleimide |
930-88-1 | 25g |
$150.00 | 2023-05-17 | ||
Life Chemicals | F3188-0045-0.25g |
N-Methylmaleimide |
930-88-1 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158890-25G |
N-Methylmaleimide |
930-88-1 | >98.0%(GC) | 25g |
¥265.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831066-5g |
N-Methylmaleimide |
930-88-1 | 97% | 5g |
¥107.00 | 2022-09-01 |
N-Methylmaleimide طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux
المراجع
- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid CatalystChemistry - A European Journal, 2014, 20(44), 14256-14260,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
المراجع
- Preparation of N-substituted maleimides, Japan, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Toluene ; 4 - 5 h, reflux
المراجع
- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadductsOriental Journal of Chemistry, 2011, 27(1), 321-324,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
المراجع
- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluationEuropean Journal of Medicinal Chemistry, 2020, 191,,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Diethyl ether ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
المراجع
- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphomaPharmaceuticals, 2020, 13(1),,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sulfuric acid , Potassium dichromate
المراجع
- The photooxidation of pyrrole: A simple synthesis of maleimideChemistry & Industry (London, 1962, 1576, 1576-7,
طريقة الإنتاج 8
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Acetic acid ; rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
المراجع
- Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing GroupsOrganic Letters, 2018, 20(10), 2835-2838,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C
المراجع
- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XIIArchiv der Pharmazie (Weinheim, 2016, 349(6), 466-474,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
المراجع
- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligandsBioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580,
طريقة الإنتاج 12
طريقة الإنتاج 13
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
المراجع
- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and ImidesJournal of Organic Chemistry, 1995, 60(21), 6676-7,
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Solvents: Acetic acid ; 8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
المراجع
- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo CinnolinesJournal of Organic Chemistry, 2023, 88(6), 3424-3435,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
المراجع
- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenolsOrganic Chemistry Frontiers, 2023, 10(17), 4329-4335,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant ConditionsACS Macro Letters, 2012, 1(10), 1194-1198,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide ; 5 min, heated
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
المراجع
- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agentsInternational Journal of Chemistry (Mumbai, 2013, 2(3), 316-320,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C
المراجع
- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical processOrganic Chemistry Frontiers, 2017, 4(11), 2207-2210,
N-Methylmaleimide Raw materials
- Methylammonium Chloride
- Maleic acid
- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one
- N-Methylsuccinimide
- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-
- Maleimide
- N-Methylmaleimide
- Anthracene, 9-(azidomethyl)-
- 2,5-dihydrofuran-2,5-dione
N-Methylmaleimide Preparation Products
N-Methylmaleimide الوثائق ذات الصلة
-
Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333
-
Thi Thanh Thuy N'Guyen,Guillaume Contrel,Véronique Montembault,Gilles Dujardin,Laurent Fontaine Polym. Chem. 2015 6 3024
-
Nanaji Arisetti,Hazel L. S. Fuchs,Janetta Coetzee,Manuel Orozco,Dominik Ruppelt,Armin Bauer,Dominik Heimann,Eric Kuhnert,Satya P. Bhamidimarri,Jayesh A. Bafna,Bettina Hinkelmann,Konstantin Eckel,Stephan A. Sieber,Peter P. Müller,Jennifer Herrmann,Rolf Müller,Mathias Winterhalter,Claudia Steinem,Mark Br?nstrup Chem. Sci. 2021 12 16023
-
Majid Mohammadnia,Nazanin Poormirzaei Nanoscale Adv. 2021 3 1917
-
Yan-Hong Jiang,Man Xiao,Chao-Guo Yan RSC Adv. 2016 6 35609
930-88-1 (N-Methylmaleimide) منتجات ذات صلة
- 2973-17-3(N-Allylmaleimide)
- 128-53-0(N-Ethylmaleimide)
- 5132-30-9( BMOE )
- 1073-93-4(N-Isopropylmaleimide)
- 313376-16-8(1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic Acid)
- 2137936-75-3({5-(4-methanesulfonyl-1H-pyrazol-1-yl)methylfuran-3-yl}methanamine)
- 1795529-48-4(N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethoxycyclopropane-1-carboxamide)
- 101927-33-7(2-Iodopropane-d7)
- 2228740-32-5(2-hydroxy-3-3-(methoxymethyl)phenyl-3-methylbutanoic acid)
- 1805604-66-3(Methyl 2-(chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-carboxylate)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-88-1)N-Methylmaleimide

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:930-88-1)N-Methylmaleimide

نقاء:99%/99%
كمية:100g/500g
الأسعار ($):228.0/700.0